2-Naphthaleneethanol, 2-methanesulfonate
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Overview
Description
2-Naphthaleneethanol, 2-methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system attached to an ethanol group, which is further modified by a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneethanol, 2-methanesulfonate typically involves the reaction of 2-naphthaleneethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneethanol, 2-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-naphthaleneethanol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 2-Naphthaldehyde or 2-naphthoic acid.
Reduction: 2-Naphthaleneethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthaleneethanol, 2-methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthaleneethanol, 2-methanesulfonate involves its interaction with various molecular targets and pathways. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of cellular processes and the induction of cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: Similar in structure but lacks the methanesulfonate group.
2-Naphthalenethiol: Contains a thiol group instead of an ethanol group.
2-Naphthol: Contains a hydroxyl group directly attached to the naphthalene ring.
Uniqueness
The methanesulfonate group enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C13H14O3S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-naphthalen-2-ylethyl methanesulfonate |
InChI |
InChI=1S/C13H14O3S/c1-17(14,15)16-9-8-11-6-7-12-4-2-3-5-13(12)10-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
ZRGSOWABAKYBGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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